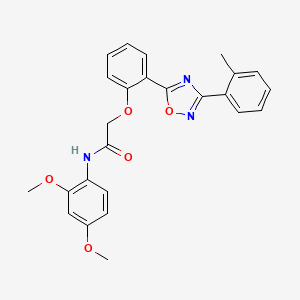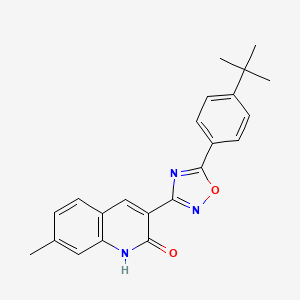![molecular formula C19H16N4O B7718707 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as E1Q, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. E1Q is a heterocyclic compound that belongs to the pyrazoloquinoline family, and its chemical structure is shown in Figure 1.
作用机制
The exact mechanism of action of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood, but it is believed to act as a competitive inhibitor of protein kinases. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide binds to the ATP-binding site of protein kinases and prevents the binding of ATP, thereby inhibiting kinase activity.
Biochemical and Physiological Effects
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in laboratory experiments is its high selectivity for protein kinases, which allows for the specific targeting of kinase activity. However, one limitation of using N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are several potential future directions for research on N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, including the development of new synthetic methods for its production, the identification of new protein kinase targets, and the optimization of its fluorescent properties for use as a biosensor. Additionally, N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide could be further studied for its potential therapeutic applications in the treatment of cancer and inflammatory diseases.
In conclusion, N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a promising compound with potential applications in various fields of scientific research. Its selective binding to protein kinases and fluorescent properties make it a useful tool for studying kinase activity, and its biochemical and physiological effects warrant further investigation for its potential therapeutic applications.
合成方法
The synthesis of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been described in several studies, and the most commonly used method involves the condensation of 2-amino-3-cyano-4H-pyrazolo[3,4-b]quinoline with ethyl benzoylacetate in the presence of a catalyst. The resulting product is then subjected to various purification steps to obtain pure N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide.
科学研究应用
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of protein kinase activity. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to selectively bind to protein kinases and emit fluorescence upon phosphorylation, making it a useful tool for studying kinase activity in vitro and in vivo.
属性
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-2-23-18-15(12-14-10-6-7-11-16(14)20-18)17(22-23)21-19(24)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRSGWPRJZDEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)



![N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)

![N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)
![4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7718717.png)
